molecular formula C18H22N6O B2851547 N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide CAS No. 2034346-38-6

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide

Cat. No.: B2851547
CAS No.: 2034346-38-6
M. Wt: 338.415
InChI Key: YLJNIJAUFWIFDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(5,6,7,8-Tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine-2-carboxamide moiety linked to a piperidin-4-yl group, which is further substituted with a 5,6,7,8-tetrahydroquinazolin-4-yl scaffold.

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N6O/c25-18(16-11-19-7-8-20-16)23-13-5-9-24(10-6-13)17-14-3-1-2-4-15(14)21-12-22-17/h7-8,11-13H,1-6,9-10H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJNIJAUFWIFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=NC=N2)N3CCC(CC3)NC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Tetrahydroquinazoline Core Construction

The tetrahydroquinazoline ring is synthesized via cyclocondensation. A representative protocol involves:

  • Starting material : 2-Aminopyridine derivatives and carbonyl sources (e.g., ketones or aldehydes).
  • Conditions : Acid-catalyzed cyclization (e.g., HCl or H₂SO₄) at 80–100°C for 6–12 hours.

Example :
Reaction of 2-aminopyridine with cyclohexanone in acetic acid yields 5,6,7,8-tetrahydroquinazolin-4(3H)-one, which is subsequently functionalized at the 4-position.

Piperidine Substitution

Introducing the piperidine moiety requires nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination:

  • SNAr : Reaction of 4-chlorotetrahydroquinazoline with piperidin-4-amine in the presence of NaH or K₂CO₃ in DMF at 120°C.
  • Buchwald-Hartwig : Palladium-catalyzed coupling using Pd(OAc)₂/Xantphos, yielding 85–90% substitution.

Synthesis of Pyrazine-2-carboxylic Acid Derivatives

Pyrazine-2-carboxylic acid is commercially available but can be synthesized via:

  • Oxidation : Pyrazine-2-carbonitrile treated with H₂O₂ in acidic medium (H₂SO₄/H₂O).
  • Carboxylation : Directed lithiation of 2-bromopyrazine followed by CO₂ quenching.

Amide Bond Formation

The final step couples the amine and carboxylic acid precursors. Two methods dominate:

Carbodiimide-Mediated Coupling

  • Reagents : EDCl/HOBt or DCC/DMAP.
  • Conditions : DCM or DMF, room temperature, 12–24 hours.
  • Yield : 70–80% after column chromatography (ethyl acetate/hexane).

Active Ester Strategy

  • Activation : Pyrazine-2-carboxylic acid converted to NHS ester using HATU/DIPEA.
  • Coupling : Reaction with amine in DMF at 0°C → RT, yielding 85–90%.

Optimization and Challenges

Byproduct Mitigation

  • Quinazoline Hydrolysis : Minimized by avoiding aqueous workup at high pH.
  • Piperidine Ring Opening : Controlled by limiting reaction temperature to <100°C during SNAr.

Purification

  • Column Chromatography : Silica gel with gradient elution (DCM/MeOH).
  • Recrystallization : Ethanol/water mixtures improve purity to >95%.

Characterization Data

Parameter Value Method
Molecular Weight 364.43 g/mol HRMS
Melting Point 198–202°C DSC
Purity >95% HPLC (C18, MeOH/H₂O)
Key IR Absorptions 1650 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N) FT-IR

Industrial-Scale Considerations

  • Cost Efficiency : Using Pd-free SNAr reduces catalyst expenses.
  • Sustainability : Ethanol/water recrystallization aligns with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, especially at positions adjacent to the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles like amines, thiols, and halides in the presence of suitable catalysts or under reflux conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce reduced quinazoline derivatives.

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: It shows promise in the development of new drugs for treating cancer, infectious diseases, and neurological disorders.

    Industry: The compound can be used in the development of agrochemicals and other industrial applications.

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The pathways involved can include signal transduction pathways, metabolic pathways, and regulatory pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Features

The compound’s closest analogs differ in three key regions:

Heterocyclic Core : Quinazoline vs. pyrimidine, pyridine, or triazolo-pyrazine.

Piperidine/Piperazine Substituents : Variations in alkyl, aryl, or functionalized groups.

Carboxamide Modifications : Pyrazine vs. benzoyl, acetamide, or other heterocyclic carboxamides.

Table 1: Key Analogs and Their Properties
Compound Name / ID Core Structure Substituents on Piperidine/Piperazine Carboxamide Group Molecular Weight (g/mol) Melting Point (°C) LogD (pH 7.4) Synthesis Yield Source
Target Compound Tetrahydroquinazoline 5,6,7,8-Tetrahydroquinazolin-4-yl Pyrazine-2-carboxamide 414.93* Not reported Not reported Not reported
N-(2-Isopropoxy-5-(piperidin-4-yl)phenyl)pyrazine-2-carboxamide (61) Phenyl None (piperidin-4-yl) Pyrazine-2-carboxamide ~407.45 (calc.) Not reported Not reported 97.9%
N-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide Piperidine 2-Methoxyethyl, pyridin-4-ylmethyl Pyrazine-2-carboxamide ~418.50 (calc.) Not reported -2.66 Not reported
N-(4-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A6) Dihydroquinazoline 4-Chlorophenyl Piperazine-1-carboxamide ~403.89 (calc.) 189.8–191.4 Not reported 48.1%
N-{5-[4-({4-[4-Chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide Pyridine 4-Chloro-3-(trifluoromethyl)benzoyl Acetamide 530.00 241–242 Not reported Not reported
2-(3-Chloro-4-methoxyphenyl)-N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]acetamide Tetrahydroquinazoline 3-Chloro-4-methoxyphenyl Acetamide 414.93 Not reported Not reported Not reported

*Molecular weight calculated based on .

Key Observations

Core Heterocycle Impact :

  • The tetrahydroquinazoline core in the target compound and A6 () may enhance rigidity and binding affinity compared to phenyl or pyridine cores (e.g., compound 61 in ).
  • Dihydroquinazoline derivatives (A6) exhibit lower melting points (~190°C) compared to benzoyl-piperazine analogs (241–242°C in ), likely due to reduced aromatic stacking .

Pyrazine-2-carboxamide-containing compounds (e.g., target compound, compound 61) are associated with moderate LogD values (e.g., -2.66 in ), suggesting improved aqueous solubility compared to lipophilic trifluoromethylbenzoyl derivatives () .

Synthetic Feasibility :

  • Compound 61 () achieved a 97.9% yield via deprotection of a trifluoroacetyl group, highlighting efficient methodology for piperidine-pyrazine hybrids.
  • In contrast, dihydroquinazoline derivatives () showed lower yields (45–57%), possibly due to steric hindrance during piperazine coupling .

Q & A

Q. What are the common synthetic pathways for N-[1-(5,6,7,8-tetrahydroquinazolin-4-yl)piperidin-4-yl]pyrazine-2-carboxamide, and what reaction conditions optimize yield?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. Key steps include:

  • Formation of the tetrahydroquinazoline core via cyclization under controlled temperature (60–80°C) and acidic conditions .
  • Coupling the piperidine-4-yl moiety to the pyrazine-carboxamide group using catalysts like EDCI/HOBt in anhydrous DMF . Purification via recrystallization or column chromatography is critical to isolate the product from by-products .

Q. Which spectroscopic and computational methods are most reliable for structural characterization?

  • Nuclear Magnetic Resonance (NMR): Provides detailed information on proton and carbon environments, especially for distinguishing piperidine and tetrahydroquinazoline conformers .
  • X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding interactions (e.g., as demonstrated for related piperazine-carboxamide compounds) .
  • Molecular Modeling: Predicts spatial interactions between functional groups, aiding in understanding bioactivity .

Q. How does the compound's structural hybridity (tetrahydroquinazoline + piperidine-pyrazine) influence its physicochemical properties?

The fused tetrahydroquinazoline enhances rigidity, potentially improving target binding affinity, while the piperidine-pyrazine moiety introduces solubility via nitrogen-rich heterocycles. LogP calculations suggest moderate hydrophobicity, requiring formulation optimization for in vivo studies .

Advanced Research Questions

Q. How can researchers address low yields during the final coupling step of the synthesis?

  • Catalyst Optimization: Replace EDCI/HOBt with newer coupling agents like COMU for higher efficiency in polar aprotic solvents .
  • Solvent Screening: Test DMSO or THF as alternatives to DMF to reduce side reactions.
  • Reaction Monitoring: Use in situ FTIR or LC-MS to identify intermediate degradation and adjust reaction time .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Assay Validation: Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. cell-based functional assays) .
  • Compound Stability Testing: Assess degradation under assay conditions (pH, temperature) via HPLC to rule out false negatives/positives .
  • Meta-Analysis: Compare structural analogs (e.g., pyridazine vs. pyrazine derivatives) to identify activity trends .

Q. How can in silico methods improve the design of derivatives with enhanced selectivity?

  • Molecular Dynamics (MD) Simulations: Model target-ligand interactions (e.g., kinase binding pockets) to predict substituent effects on binding kinetics .
  • Quantum Mechanical (QM) Calculations: Evaluate electronic properties of substituents (e.g., electron-withdrawing groups on pyrazine) to optimize charge distribution .
  • Pharmacophore Mapping: Identify critical interaction points using crystal structures of related compounds .

Q. What experimental approaches mitigate spectral overlap challenges in NMR characterization?

  • Advanced Pulse Sequences: Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in the piperidine and tetrahydroquinazoline regions .
  • Isotopic Labeling: Incorporate ¹³C/¹⁵N labels at key positions (e.g., pyrazine carbons) to simplify assignments .

Q. How do structural modifications at the piperidin-4-yl position affect pharmacokinetic profiles?

  • Metabolic Stability Assays: Introduce fluorinated or methyl groups to block cytochrome P450 oxidation sites, as seen in related piperazine derivatives .
  • Permeability Testing: Use Caco-2 cell monolayers to assess absorption improvements from hydrophilic substituents .

Data Analysis and Optimization

Q. What statistical methods are recommended for analyzing dose-response data with high variability?

  • Nonlinear Regression: Fit data to sigmoidal models (e.g., Hill equation) with bootstrapping to estimate confidence intervals .
  • Outlier Detection: Apply Grubbs’ test or robust regression to exclude anomalous data points .

Q. How can reaction scalability be balanced with environmental sustainability?

  • Green Chemistry Metrics: Calculate E-factors and atom economy during route scouting .
  • Solvent Recycling: Implement distillation systems for DMF recovery in large-scale syntheses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.